molecular formula C26H19Cl2N3O B2753156 (5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone CAS No. 312592-93-1

(5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2753156
CAS No.: 312592-93-1
M. Wt: 460.36
InChI Key: VVKGBEKVJRRHNJ-UHFFFAOYSA-N
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Description

(5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C26H19Cl2N3O and its molecular weight is 460.36. The purity is usually 95%.
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Biological Activity

The compound (5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be classified as a pyrazole derivative containing quinoline and chlorophenyl moieties. Its molecular formula is C19H16Cl2N2C_{19}H_{16}Cl_2N_2 with a molecular weight of approximately 359.25 g/mol. The presence of chlorine atoms and the quinoline structure suggest potential interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of quinoline and pyrazole have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds on several human cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.4 to 1.0 μM against HL-60 (acute promyelocytic leukemia), Hep3B (liver cancer), and H460 (non-small cell lung cancer) cells.

CompoundCell LineIC50 (μM)Mechanism of Action
HPKHL-600.4Induces apoptosis, G2/M arrest
HPKHep3B0.8Downregulates cyclin B1 and CDK1
HPKH4601.0Inhibits microtubule polymerization

These findings suggest that the target compound may similarly affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored extensively. For example, imidazole derivatives based on quinoline structures have demonstrated potent activity against various bacterial strains.

Table: Antimicrobial Efficacy

CompoundBacterial StrainMIC (µg/mL)Activity Type
Imidazole DerivativeStaphylococcus aureus20Gram-positive
Imidazole DerivativeEscherichia coli40Gram-negative

These results indicate that modifications in the structure can enhance antimicrobial efficacy, suggesting that the target compound may exhibit similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of halogenated groups may facilitate interactions with enzyme active sites, leading to inhibition.
  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division.
  • Apoptosis Induction : The ability to induce apoptosis through pathways involving cyclins and CDKs is a significant mechanism for anticancer activity.

Properties

IUPAC Name

[3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2N3O/c1-16-11-12-18-14-20(25(28)29-22(18)13-16)24-15-23(17-7-3-2-4-8-17)30-31(24)26(32)19-9-5-6-10-21(19)27/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKGBEKVJRRHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4Cl)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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